
Agn-PC-0JT6PI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0JT6PI is a chemical compound with a molecular structure that includes a combination of silver and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0JT6PI involves the synthesis of silver nanoparticles embedded in a polymer matrix. One common method is the combination of electrospinning and ultraviolet reduction. In this method, a solution of poly(vinyl alcohol) and silver nitrate is first reduced by ultraviolet light, followed by electrospinning to obtain nanofibers containing silver nanoparticles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using chemical reduction methods. Silver nitrate is reduced using a reducing agent such as glucose or sodium borohydride in the presence of a stabilizing agent like polyvinylpyrrolidone. The resulting silver nanoparticles are then incorporated into a polymer matrix through processes like electrospinning or chemical vapor deposition .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0JT6PI undergoes various chemical reactions, including:
Oxidation: Silver nanoparticles can be oxidized to form silver oxide.
Reduction: Silver ions can be reduced to form silver nanoparticles.
Substitution: Silver atoms can be substituted with other metal atoms in the polymer matrix.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as glucose, sodium borohydride, and hydrazine are commonly used.
Substitution: Metal salts like copper sulfate or gold chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Silver oxide (Ag2O)
Reduction: Silver nanoparticles (Ag)
Substitution: Mixed metal nanoparticles (e.g., silver-copper or silver-gold nanoparticles)
Scientific Research Applications
Agn-PC-0JT6PI has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Employed in biological imaging and as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Investigated for use in drug delivery systems and wound healing applications.
Industry: Utilized in the production of conductive inks for printed electronics and as a component in sensors and other electronic devices
Mechanism of Action
The mechanism of action of Agn-PC-0JT6PI involves the interaction of silver nanoparticles with biological molecules and cells. Silver nanoparticles can generate reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. This leads to the disruption of cellular functions and ultimately cell death. In addition, silver nanoparticles can interact with bacterial cell membranes, causing structural damage and increased permeability .
Comparison with Similar Compounds
Similar Compounds
Silver Pentazolate (AgN5): Contains cyclo-N5 anions and is known for its high energy density and stability under high pressure
Silver Hexazolate (AgN6): Contains both cyclo-N5 anions and N2 diatomic molecules, offering unique structural properties
Uniqueness of Agn-PC-0JT6PI
This compound is unique due to its incorporation of silver nanoparticles within a polymer matrix, which enhances its stability and reactivity. This combination allows for a wide range of applications, from catalysis to antimicrobial treatments, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
61142-04-9 |
|---|---|
Molecular Formula |
C12H20BNO |
Molecular Weight |
205.11 g/mol |
IUPAC Name |
diethyl-[2-methyl-3-(1H-pyrrol-2-yl)prop-1-enoxy]borane |
InChI |
InChI=1S/C12H20BNO/c1-4-13(5-2)15-10-11(3)9-12-7-6-8-14-12/h6-8,10,14H,4-5,9H2,1-3H3 |
InChI Key |
XPWYYMUEWFJIBR-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)OC=C(C)CC1=CC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)

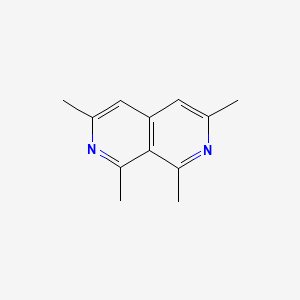
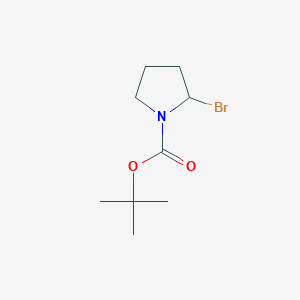

![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)

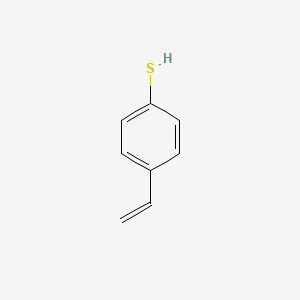
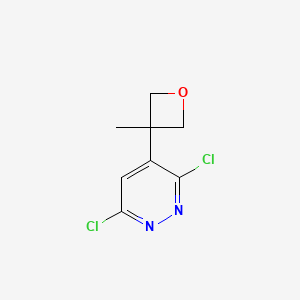
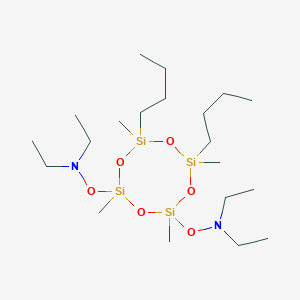
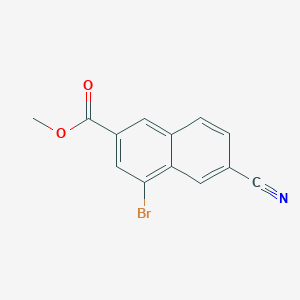
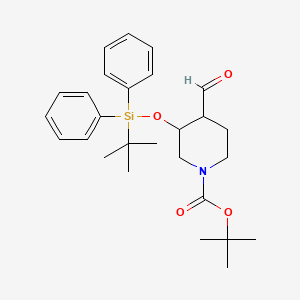
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)

